4-(Methylamino)-3-nitrobenzaldehyde

Synthetic Chemistry Nucleophilic Aromatic Substitution Process Optimization

The concurrent presence of a 4-methylamino donor and a 3-nitro acceptor creates an essential, non-interchangeable 'push-pull' electronic system on this benzaldehyde scaffold. This configuration is required for specific reductive cyclizations into CNS-targeted heterocycles and for maintaining geometry in organometallic complexes. It is available in ≥95% purity with full analytical documentation.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 42564-41-0
Cat. No. B1598690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)-3-nitrobenzaldehyde
CAS42564-41-0
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-5,9H,1H3
InChIKeyPUJBBHWWDARUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)-3-nitrobenzaldehyde (CAS 42564-41-0): A Specialized Ortho-Nitro-Amino-Aromatic Aldehyde for Targeted Synthesis


4-(Methylamino)-3-nitrobenzaldehyde (CAS 42564-41-0) is a disubstituted benzaldehyde derivative that incorporates both a secondary methylamino group (-NHCH₃) at the para position and a strongly electron-withdrawing nitro group (-NO₂) at the meta position relative to the aldehyde. This precise ortho-nitro-amino-aromatic configuration creates a unique electrophilic and nucleophilic reaction profile that distinguishes it from simpler nitrobenzaldehyde isomers or mono-substituted analogs. The compound exhibits a molecular weight of 180.16 g/mol, a density of 1.36 g/cm³, a melting point range of 173-175°C, and a calculated LogP of approximately 2.05, which reflects its moderate lipophilicity and favorable partitioning characteristics for organic-phase reactions [1]. It is commercially available from multiple reputable vendors in purities of 95% or higher, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis .

Why 4-(Methylamino)-3-nitrobenzaldehyde (CAS 42564-41-0) Cannot Be Replaced by Generic Nitrobenzaldehydes or Mono-Substituted Analogs


The simultaneous presence of a 4-methylamino group and a 3-nitro group on the benzaldehyde scaffold imparts a distinct and non-interchangeable reactivity profile. The para-methylamino moiety is strongly electron-donating, activating the aromatic ring toward electrophilic substitution, while the ortho-nitro group exerts a powerful electron-withdrawing inductive and resonance effect that deactivates the ring and directs regioselectivity. This push-pull electronic character, coupled with the hydrogen-bonding donor capability of the secondary amine and the potential for intramolecular hydrogen bonding between the nitro oxygen and the amine proton, creates a unique steric and electronic environment at the aldehyde carbon . Substituting this compound with a simpler nitrobenzaldehyde—such as 3-nitrobenzaldehyde—would eliminate the methylamino handle for subsequent alkylation, acylation, or reductive amination steps, fundamentally altering synthetic pathways and downstream product identity [1]. Conversely, replacing it with a mono-substituted 4-(methylamino)benzaldehyde forfeits the nitro group, which is critical for subsequent reduction to an amino group, participation in nucleophilic aromatic substitution, or the formation of benzimidazole and quinoxaline heterocycles via reductive cyclization. Therefore, for any synthetic route that demands both a methylamino handle and a reducible/activating nitro group on the same aromatic ring, 4-(Methylamino)-3-nitrobenzaldehyde is functionally irreplaceable by generic in-class compounds.

Quantitative Differentiation: Head-to-Head Evidence for 4-(Methylamino)-3-nitrobenzaldehyde (CAS 42564-41-0) Versus Closest Analogs


Synthetic Yield from 4-Chloro-3-nitrobenzaldehyde: Quantitative Advantage Over Alternative Methylamine Nucleophiles

When 4-chloro-3-nitrobenzaldehyde is reacted with methylamine, the yield of 4-(methylamino)-3-nitrobenzaldehyde is reported at 70-95%, depending on reaction conditions [1]. This is significantly higher than the yields typically achieved with bulkier amines such as dimethylamine or ethylamine under analogous conditions. The superior yield is attributed to the reduced steric hindrance of the methylamine nucleophile and the absence of competing side reactions that plague secondary and tertiary amines.

Synthetic Chemistry Nucleophilic Aromatic Substitution Process Optimization

Melting Point Differentiation: Purity Verification and Solid-State Handling Advantage

4-(Methylamino)-3-nitrobenzaldehyde exhibits a melting point of 173-175°C . This is markedly higher than its non-methylamino counterpart, 4-chloro-3-nitrobenzaldehyde (61-63°C) , and its nitro-devoid analog, 4-(methylamino)benzaldehyde (approximately 90-92°C) . The elevated melting point is a consequence of strong intermolecular hydrogen bonding between the secondary amine proton and the nitro group oxygen, which creates a robust crystal lattice.

Analytical Chemistry Quality Control Solid-State Chemistry

LogP and Lipophilicity: Predictive Advantage for Blood-Brain Barrier Penetration in CNS Drug Discovery

The calculated LogP of 4-(methylamino)-3-nitrobenzaldehyde is 2.05 [1], which falls within the optimal range (1-3) for passive diffusion across the blood-brain barrier (BBB). This compares favorably to 4-chloro-3-nitrobenzaldehyde (LogP ~2.8) and 3-nitrobenzaldehyde (LogP ~1.5) [2].

Medicinal Chemistry ADME CNS Drug Design

Dual Reactivity: Quantitative Aldehyde Retention vs. Nitro Reduction Selectivity

In the synthetic route to N-methyl-4-hydroxymethyl-2-nitroaniline, 4-(methylamino)-3-nitrobenzaldehyde undergoes chemoselective sodium borohydride (NaBH₄) reduction of the aldehyde group to a benzyl alcohol while the nitro group remains intact . This contrasts with catalytic hydrogenation conditions that would reduce both functional groups, or with sodium dithionite which would preferentially reduce the nitro group. This quantitative chemoselectivity is a direct consequence of the electronic interplay between the ortho-nitro and para-methylamino substituents.

Organic Synthesis Chemoselectivity Reductive Transformations

Optimal Application Scenarios for 4-(Methylamino)-3-nitrobenzaldehyde (CAS 42564-41-0) Based on Quantitative Evidence


Synthesis of CNS-Penetrant Heterocyclic Scaffolds for Neurological Drug Discovery

Given its favorable LogP of 2.05, 4-(methylamino)-3-nitrobenzaldehyde is ideally suited as a starting material for constructing benzimidazoles, quinoxalines, and benzodiazepines intended for CNS targets [1]. The methylamino group can be elaborated to improve potency and selectivity, while the nitro group can be reduced to an aniline for further functionalization or left intact to modulate electronic properties. Its quantitative yield in nucleophilic substitution (up to 95%) ensures efficient supply of advanced intermediates for SAR studies [2].

Efficient Preparation of Ortho-Nitroaniline Derivatives via Chemoselective Reduction

The chemoselective reduction of the aldehyde group with NaBH₄, while preserving the nitro group, enables a straightforward, two-step synthesis of N-methyl-4-hydroxymethyl-2-nitroaniline—a valuable intermediate for kinase inhibitors and other targeted therapies . This route avoids protecting group manipulations and minimizes waste, aligning with green chemistry principles. The high melting point (173-175°C) of the starting aldehyde simplifies purification and ensures consistent quality .

Development of Antitrypanosomal Ruthenium(II) Complexes

4-(Methylamino)-3-nitrobenzaldehyde has been specifically studied as a ligand precursor for ruthenium(II) complexes with anti-trypanosomal activity . The secondary amine and aldehyde moieties provide coordination sites for metal binding, while the nitro group can participate in redox cycling within the parasite. Using this specific aldehyde over other nitrobenzaldehydes is critical for maintaining the desired geometry and electronic properties of the resulting organometallic complex.

Large-Scale Process Development for Pharmaceutical Intermediates

For process chemists scaling up to multi-kilogram quantities, the combination of high synthetic yield (70-95%) and robust solid-state properties (melting point 173-175°C) makes 4-(methylamino)-3-nitrobenzaldehyde a practical and cost-effective building block [3]. Its non-hygroscopic nature and high purity from commercial sources (≥95%) reduce variability in downstream reactions and simplify regulatory starting material qualification.

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